molecular formula C8H19NS B1438826 4-Isobutylsulfanyl-butylamine CAS No. 1157041-58-1

4-Isobutylsulfanyl-butylamine

Cat. No.: B1438826
CAS No.: 1157041-58-1
M. Wt: 161.31 g/mol
InChI Key: GAUBFTFOBIDMAR-UHFFFAOYSA-N
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Description

4-Isobutylsulfanyl-butylamine is an organic compound characterized by its unique structure, which includes an isobutyl group attached to a sulfur atom, which in turn is connected to a butylamine group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with isobutylamine and 4-chlorobutylamine.

  • Reaction Conditions: The reaction involves nucleophilic substitution, where the chlorine atom in 4-chlorobutylamine is replaced by the isobutylamine group. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the isobutylsulfanyl group.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Amine Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-Isobutylsulfanyl-butylamine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the creation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.

  • Medicine: It has potential therapeutic applications, including as a precursor in the synthesis of pharmaceuticals.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Isobutylsulfanyl-butylamine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with specific enzymes or receptors, influencing their activity.

  • Pathways Involved: It can modulate biochemical pathways related to cellular processes, such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

4-Isobutylsulfanyl-butylamine is unique due to its specific structural features. Similar compounds include:

  • Isobutylamine: Lacks the sulfanyl group.

  • Butylamine: Lacks both the isobutyl and sulfanyl groups.

  • 4-Phenylbutylamine: Contains a phenyl group instead of the isobutyl group.

Properties

IUPAC Name

4-(2-methylpropylsulfanyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NS/c1-8(2)7-10-6-4-3-5-9/h8H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUBFTFOBIDMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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